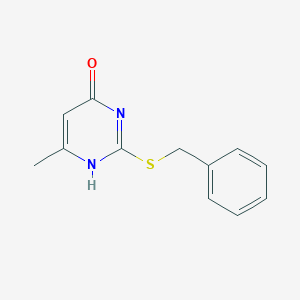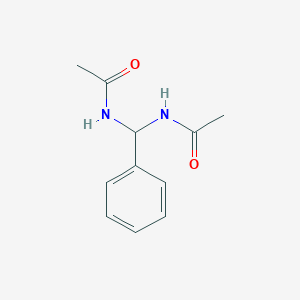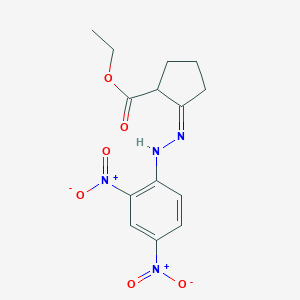
Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate, also known as ENPC, is a chemical compound that has been widely studied for its potential applications in various scientific fields. ENPC is a red-orange crystalline powder that is soluble in organic solvents such as chloroform, acetone, and ethanol.
Aplicaciones Científicas De Investigación
Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate has been studied for its potential applications in various scientific fields, including medicine, materials science, and analytical chemistry. In medicine, Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate has been shown to possess anti-inflammatory and anti-tumor properties. It has also been studied as a potential drug delivery system due to its ability to form stable complexes with metal ions. In materials science, Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate has been used as a precursor for the synthesis of various metal nanoparticles. In analytical chemistry, Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate has been used as a reagent for the determination of various metal ions.
Mecanismo De Acción
The mechanism of action of Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate is not fully understood. However, it is believed that Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate exerts its biological effects through the formation of stable complexes with metal ions. These complexes can then interact with various biological molecules, leading to changes in their activity.
Efectos Bioquímicos Y Fisiológicos
Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate has been shown to possess anti-inflammatory and anti-tumor properties. It has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate has been shown to possess antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate is its ability to form stable complexes with metal ions, which makes it a useful reagent in analytical chemistry. Additionally, Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate has been shown to possess anti-inflammatory and anti-tumor properties, which make it a potential candidate for drug development. However, one limitation of Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate is its low solubility in water, which may limit its applications in biological systems.
Direcciones Futuras
There are several future directions for research on Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate. One area of research could be the development of Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate-based drug delivery systems. Another area of research could be the synthesis of Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate derivatives with improved solubility and biological activity. Additionally, the mechanisms of action of Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate could be further elucidated to better understand its biological effects.
Métodos De Síntesis
Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate can be synthesized through the reaction of 2,4-dinitrophenylhydrazine with ethyl cyclopentanecarboxylate in the presence of a catalyst such as sodium ethoxide. The reaction yields Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate as a red-orange crystalline powder with a yield of approximately 70%.
Propiedades
Número CAS |
10412-90-5 |
|---|---|
Nombre del producto |
Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate |
Fórmula molecular |
C14H16N4O6 |
Peso molecular |
336.3 g/mol |
Nombre IUPAC |
ethyl (2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]cyclopentane-1-carboxylate |
InChI |
InChI=1S/C14H16N4O6/c1-2-24-14(19)10-4-3-5-11(10)15-16-12-7-6-9(17(20)21)8-13(12)18(22)23/h6-8,10,16H,2-5H2,1H3/b15-11- |
Clave InChI |
RKNJNYYCAGXQGL-PTNGSMBKSA-N |
SMILES isomérico |
CCOC(=O)C\1CCC/C1=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
CCOC(=O)C1CCCC1=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CCOC(=O)C1CCCC1=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Otros números CAS |
10412-90-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



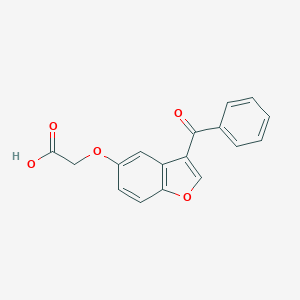
![3-amino-2-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B182780.png)
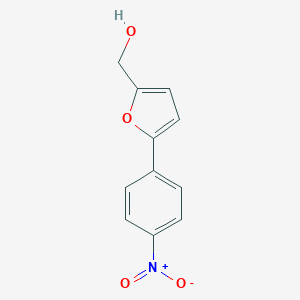
![[5-(4-Bromophenyl)-2-furyl]methanol](/img/structure/B182785.png)
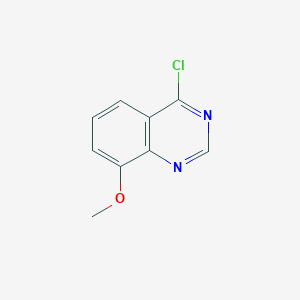
![Propanedinitrile, [1-(cyanomethyl)-2-pyrrolidinylidene]-](/img/structure/B182792.png)
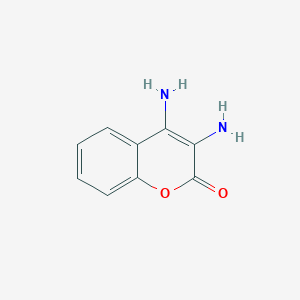
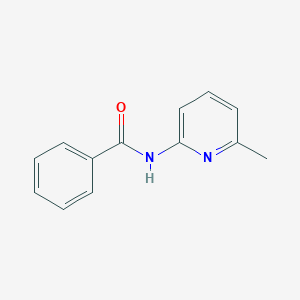
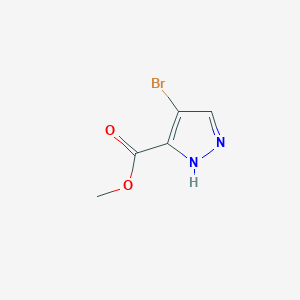
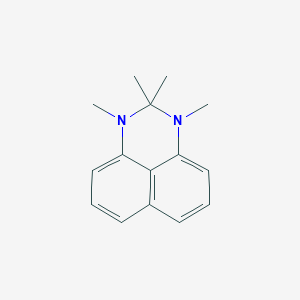
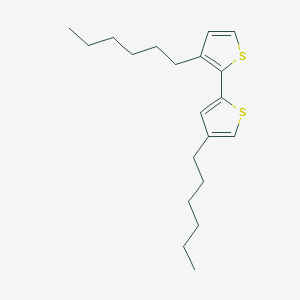
![1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium](/img/structure/B182800.png)
